molecular formula C10H10F3NO2 B14076529 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14076529
M. Wt: 233.19 g/mol
InChI Key: ANRJEADLTBJROY-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone featuring an amino group at the ortho position and a trifluoromethoxy group at the meta position on the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical chemistry and materials science.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO2/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

ANRJEADLTBJROY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursorsThe amino group is then introduced through a reductive amination process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group may also play a role in forming hydrogen bonds with target molecules, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Comparisons:
Compound Name Structural Differences Impact on Properties Reference
1-(4-Amino-3-(trifluoromethoxy)phenyl)-1-bromopropan-2-one Amino group at para position; bromine substitution at propanone Reduced nucleophilicity at amino group due to para positioning; bromine enhances reactivity in cross-coupling reactions
1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one Trifluoromethylthio (S-CF₃) instead of trifluoromethoxy (O-CF₃) Increased lipophilicity and potential for stronger π-π stacking interactions; altered metabolic stability
1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one Fluoro substituent replaces amino group Lower basicity; enhanced electron-withdrawing effects improve stability but reduce biological target interactions
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one Trifluoromethyl (CF₃) instead of trifluoromethoxy (OCF₃); amino at meta Reduced steric hindrance; CF₃ group increases electronegativity, affecting solubility
Critical Observations :
  • Trifluoromethoxy vs. Trifluoromethylthio : The trifluoromethoxy group (OCF₃) in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-deficient trifluoromethylthio (SCF₃), which may reduce oxidative stability but enhance metabolic resistance .
Key Findings :
  • The trifluoromethoxy group in the target compound may offer a balance between metabolic stability and electronic effects, though direct biological data are lacking.
  • Halogenation : Chlorine or bromine in analogous compounds (e.g., ) increases reactivity but may introduce toxicity risks.
Physicochemical Comparison:
Compound Name LogP Molecular Weight (g/mol) Solubility
Target Compound (predicted) ~2.1 263.2 Low in water; soluble in DMSO
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one 1.8 217.2 Moderate in polar solvents
1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one 2.3 250.1 Low aqueous solubility

Future Research Directions

Mechanistic Studies : Elucidate interactions with biological targets (e.g., kinases, GPCRs) using molecular docking and in vitro assays .

Synthesis Optimization: Develop scalable methods for trifluoromethoxy incorporation and amino group protection .

Biological Activity

1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a ketone group attached to a phenyl ring. Its molecular formula is C10H10F3NO2, with a molecular weight of 217.19 g/mol. The trifluoromethoxy group enhances the compound's stability and reactivity, making it a candidate for various biological applications, particularly in drug development and therapeutic contexts.

Initial studies indicate that the trifluoromethoxy group significantly enhances the compound's binding affinity to specific proteins, potentially modulating their activity. This property is crucial for understanding its therapeutic effects and mechanisms of action within biological systems. The compound's interactions with biological targets are currently under investigation, with promising results suggesting potential applications in treating various conditions .

Biological Activity Overview

The biological activity of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one has been evaluated in various contexts:

  • Anticonvulsant Activity : Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, studies on related molecules have shown efficacy in animal seizure models, suggesting that this compound may also possess similar effects .
  • Antimicrobial Activity : The presence of the trifluoromethoxy group has been linked to enhanced antimicrobial activity against certain pathogens. The structural features of this compound may contribute to its effectiveness against bacterial infections, particularly those caused by Chlamydia and other Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies highlight the potential applications of 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one:

  • Anticonvulsant Efficacy : In one study, compounds structurally similar to 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one were tested in various seizure models (e.g., MES and scPTZ). Results indicated that certain analogs provided up to 75% protection against seizures at specific dosages, which suggests the potential for this compound in developing new anticonvulsants .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of related compounds showed that those containing the trifluoromethoxy group exhibited significant activity against N. meningitidis and H. influenzae. These findings suggest that 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one may also have similar antimicrobial potential .

Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
1-(2-Amino-3-(trifluoromethyl)phenyl)ethanoneC9H9F3NLacks ketone functionality; shorter carbon chain
1-(2-Amino-3-(trifluoromethyl)phenyl)butan-2-oneC11H13F3NLonger carbon chain; similar functional groups
1-(2-Amino-3-(trifluoromethyl)phenyl)pentan-2-oneC12H15F3NFurther extended carbon chain; enhanced properties

Uniqueness : Compared to these similar compounds, 1-(2-Amino-3-(trifluoromethoxy)phenyl)propan-2-one stands out due to its specific combination of functional groups that confer unique reactivity and stability.

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